3-Methoxycyclobutane-1-sulfonyl chloride 3-Methoxycyclobutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2580214-49-7
VCID: VC7582692
InChI: InChI=1S/C5H9ClO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3
SMILES: COC1CC(C1)S(=O)(=O)Cl
Molecular Formula: C5H9ClO3S
Molecular Weight: 184.63

3-Methoxycyclobutane-1-sulfonyl chloride

CAS No.: 2580214-49-7

Cat. No.: VC7582692

Molecular Formula: C5H9ClO3S

Molecular Weight: 184.63

* For research use only. Not for human or veterinary use.

3-Methoxycyclobutane-1-sulfonyl chloride - 2580214-49-7

Specification

CAS No. 2580214-49-7
Molecular Formula C5H9ClO3S
Molecular Weight 184.63
IUPAC Name 3-methoxycyclobutane-1-sulfonyl chloride
Standard InChI InChI=1S/C5H9ClO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3
Standard InChI Key ARMXMIZENNFZFC-URHBZAFASA-N
SMILES COC1CC(C1)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

3-Methoxycyclobutane-1-sulfonyl chloride (C₅H₉ClO₃S) features a four-membered cyclobutane ring with a methoxy (-OCH₃) group at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. The stereochemistry of the compound, as indicated by the (1r,3r) descriptor in supplier databases, denotes a trans configuration where the methoxy and sulfonyl chloride groups occupy opposite faces of the cyclobutane ring . This spatial arrangement influences reactivity, particularly in stereoselective reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₅H₉ClO₃S
Molecular Weight184.64 g/mol (calculated)
CAS NumberNot publicly disclosed
AppearanceLikely colorless to pale-yellow liquid
SolubilitySoluble in polar aprotic solvents (e.g., DCM, THF)
StabilityMoisture-sensitive; decomposes under acidic/basic conditions

Synthetic Methodologies

Radical-Mediated C–H Functionalization

Recent advances in radical chemistry, such as those reported by Liu et al. , demonstrate the potential for direct functionalization of cyclobutane C–H bonds. While their work focuses on diaminated and disulfonylated cyclobutene derivatives, analogous strategies could be adapted for sulfonyl chloride synthesis:

  • Copper-Catalyzed Reactions: Copper(I) bromide (CuBr) with N-fluorobenzenesulfonimide (NFSI) facilitates sequential hydrogen atom abstraction and functionalization. Applying this to cyclobutanes could enable selective installation of sulfonyl chloride groups.

  • Multi-Step Functionalization: A hypothetical pathway involves initial sulfonation of cyclobutane followed by chlorination, leveraging radical intermediates to maintain ring integrity.

Table 2: Comparison of Synthetic Approaches

MethodReagents/ConditionsAdvantagesLimitations
Conventional ChlorinationPCl₅, SOCl₂High yields for stable substratesRisk of ring-opening in cyclobutanes
Radical CascadeCuBr, NFSI, LiBrSelective C–H functionalizationRequires optimization for sulfonyl chloride groups

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in drug discovery for constructing sulfonamides—a common pharmacophore in antibiotics (e.g., sulfadiazine) and protease inhibitors. The cyclobutane scaffold, prized for its conformational rigidity, could enhance binding affinity in target molecules. For instance, 3-methoxycyclobutane-1-sulfonyl chloride might serve as a precursor to cyclobutane-containing sulfonamide analogs with improved metabolic stability .

Materials Science

The electron-withdrawing sulfonyl chloride group enhances the reactivity of cyclobutane derivatives in polymerization reactions. Potential applications include:

  • Cross-Linking Agents: Facilitating network formation in thermosetting resins.

  • Photoactive Materials: Sulfonyl chlorides participate in photoinitiated reactions, useful in UV-curable coatings.

SupplierLocationPurityPackaging
Nanjing Shizhou Biology Technology Co., Ltd.China>95%1–5 g vials

Future Directions

  • Synthetic Optimization: Developing mild, catalytic methods to improve yield and stereocontrol.

  • Biological Screening: Evaluating derivatives for antimicrobial or anticancer activity.

  • Industrial Partnerships: Collaborating with pharmaceutical firms to explore scalable production.

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